1H-Indole, 7-(1-piperazinyl)- is a chemical compound recognized for its significant biological activities and potential therapeutic applications. It belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its structural features that allow it to interact with various biological targets.
The compound can be classified under indole derivatives and is specifically noted for its piperazine substitution at the 7-position of the indole ring. This structural modification is essential for enhancing its biological activity. The compound is cataloged under the Chemical Abstracts Service (CAS) number 84807-10-3, and its molecular formula is .
The synthesis of 1H-Indole, 7-(1-piperazinyl)- typically involves several key steps:
For example, one method described involves the condensation of piperazine with an appropriate indole derivative, leading to the formation of 1H-Indole, 7-(1-piperazinyl)- with yields reported in the range of 60-80% .
The molecular structure of 1H-Indole, 7-(1-piperazinyl)- features a fused bicyclic system comprising an indole moiety and a piperazine ring.
1H-Indole, 7-(1-piperazinyl)- can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound further to enhance its pharmacological properties or to create derivatives with improved activity .
The mechanism of action for 1H-Indole, 7-(1-piperazinyl)- primarily involves its interaction with neurotransmitter receptors:
The binding affinity and efficacy at these receptors can vary based on structural modifications made to the core indole-piperazine framework .
1H-Indole, 7-(1-piperazinyl)- has several scientific uses:
This compound exemplifies the importance of indole derivatives in medicinal chemistry and their potential impact on therapeutic strategies for treating mental health disorders.
The indole and piperazine motifs individually represent privileged scaffolds in central nervous system (CNS) drug discovery. Indole, a bicyclic aromatic heterocycle, mimics endogenous neurotransmitters like serotonin and melatonin, enabling inherent blood-brain barrier (BBB) penetration and target engagement [6] [10]. Piperazine, a six-membered diamine ring, enhances aqueous solubility and provides versatile vectors for structural diversification through its two nitrogen atoms. Its integration into pharmaceuticals surged after the 1947 discovery of 1,4-disubstituted piperazines with antifilarial activity, paving the way for CNS applications [1].
The strategic fusion of these pharmacophores emerged in the late 20th century to address complex neuropsychiatric disorders. Seminal examples include:
Table 1: Evolution of Key Indole-Piperazine Hybrid Therapeutics
Compound | Core Structure | Primary Targets | Therapeutic Use |
---|---|---|---|
Buspirone | Pyrimidinylpiperazine + azaspirodecanedione | 5-HT₁ₐ partial agonist | Anxiety |
Aripiprazole | Quinolinone-piperazine + dihydroindole | D₂ partial agonist, 5-HT₁ₐ modulator | Schizophrenia, bipolar |
Vilazodone | Indolylbutyl-piperazine + benzisoxazole | SERT inhibitor, 5-HT₁ₐ agonist | Major depressive disorder |
This hybridization leverages synergistic pharmacokinetic and pharmacodynamic properties: indole confers planarity for receptor insertion, while piperazine improves solubility and allows spacer-length optimization (e.g., 3-4 methylene units) for dual-target engagement [5] [9].
The 7-(1-piperazinyl)-1H-indole scaffold exhibits intrinsic polypharmacology against serotonin (5-HT) and dopamine (D₂) receptors due to structural mimicry of monoamine neurotransmitters. Key mechanistic advantages include:
Serotonergic Targeting: The indole nucleus duplicates the hydrogen-bonding topology and electron density of serotonin (5-HT). Piperazine substitution at the 7-position enables optimal engagement with 5-HT₁ₐ autoreceptors (regulating serotonin release) and postsynaptic 5-HT₁ₐ/5-HT₇ receptors implicated in mood stabilization [4] [8]. Compounds like AG-45 demonstrate nanomolar affinity for 5-HT₁ₐ (Kᵢ = 23.9 nM), 5-HT₂ₐ (Kᵢ = 39.4 nM), and 5-HT₇ (Kᵢ = 45.0 nM) subtypes [4].
Dopaminergic Modulation: Piperazine-linked indoles access dopamine receptor subpockets via the indole NH (hydrogen bond donor) and aromatic stacking. Critical spacer length (e.g., cyclohexylethyl tethers) enables D₂ partial agonism, balancing synaptic dopamine levels without complete blockade—essential for minimizing extrapyramidal side effects [2] [8]. Trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine exemplifies this, acting as a D₂ autoreceptor agonist to inhibit dopamine synthesis [2].
Table 2: Receptor Affinity Profiles of Representative Indole-Piperazines
Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | D₂ Kᵢ (nM) | Targeted Pathology |
---|---|---|---|---|---|
AG-45 | 23.9 | 39.4 | 45.0 | >1000 | Autism spectrum disorder |
Compound 12a | 41.5 | 315 | 42.5 | 300 | Psychosis |
Compound 7n | 18.2* | 22.4* | N/D | 307 | Depression |
*Values approximated from functional assays; N/D = not determined [4] [5] [9].
This dual-system modulation addresses interrelated dysregulations in depression, schizophrenia, and anxiety disorders more comprehensively than single-target agents [8].
Indole-piperazines exemplify purposeful polypharmacology—rational engineering of single molecules to engage multiple disease-relevant targets. The 7-(1-piperazinyl)-1H-indole core enables three strategic design approaches:
Linked Pharmacophores: Piperazine and indole units are connected via alkyl or cycloalkyl spacers. Optimal tether lengths (n=3–4 methylenes) position pharmacophores for simultaneous binding. For instance, 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles with ethyl spacers show enhanced D₂ binding (Kᵢ = 9.08 nM) compared to methyl-linked analogs [2] [7].
Fused Systems: Rigidification through ring fusion (e.g., benzo[1,4]oxazin-4-yl derivatives) reduces conformational entropy, improving selectivity. Compound 7k (Ki(SERT) = 5.63 nM) incorporates a benzoxazine fused to piperazinylindole, enhancing SERT affinity over D₂ by >100-fold [5].
Merged Scaffolds: Integration of key substructures from known ligands yields compact hybrids. Tacrine-indole-piperazine MTDLs (e.g., compound 17) inhibit cholinesterases (AChE IC₅₀ = 8 nM) while antagonizing 5-HT₆ receptors (Kᵢ = 13 nM) for Alzheimer’s therapy [3] [7].
Computational methods refine these strategies:
Table 3: Structural Strategies for Indole-Piperazine Multitarget Ligands
Design Strategy | Structural Features | Advantages | Example Compound |
---|---|---|---|
Linked | Flexible alkyl/cycloalkyl spacers (2–4 carbons) | Tunable distance for dual-target engagement | Trans-cyclohexylethyl analog [2] |
Fused | Benzoxazine/triazine rings rigidifying the core | Enhanced selectivity, metabolic stability | 7k (SERT Kᵢ = 5.63 nM) [5] |
Merged | Tacrine/donepezil fragments appended to indole | Integration of complementary bioactivities | Compound 17 (AChE IC₅₀ = 8 nM) [3] |
This deliberate polypharmacology overcomes limitations of drug cocktails (e.g., drug-drug interactions) while addressing multifactorial CNS diseases synergistically [7] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5